Cellular LSD1 Inhibition vs. 2-PCPA
In HEK293T human cells, S2101 demonstrates approximately 50-fold stronger inhibition of LSD1 compared to the parent compound 2-PCPA. Treatment with 1 μM S2101 generates a level of H3K4me2 accumulation equivalent to that elicited by 50 μM 2-PCPA, confirming its superior cellular potency [1].
| Evidence Dimension | Cellular LSD1 inhibition (H3K4me2 accumulation) |
|---|---|
| Target Compound Data | 1 μM (effective concentration) |
| Comparator Or Baseline | 2-PCPA: 50 μM (equivalent effect) |
| Quantified Difference | 50-fold stronger inhibition |
| Conditions | HEK293T human embryonic kidney cells, 24 h treatment, nuclear extract Western blot for H3K4me2 |
Why This Matters
This cellular potency advantage translates to lower required concentrations in cell-based assays, minimizing potential off-target effects and solvent toxicity.
- [1] Mimasu, S., Umezawa, N., Sato, S., Higuchi, T., Umehara, T., & Yokoyama, S. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry, 49(30), 6494-6503. View Source
